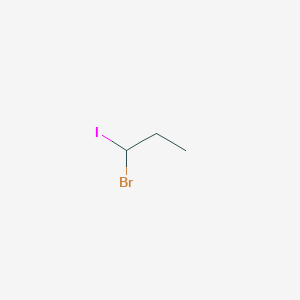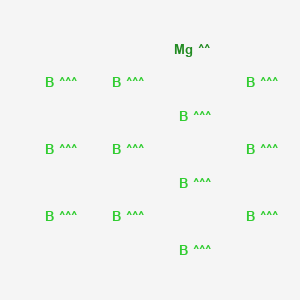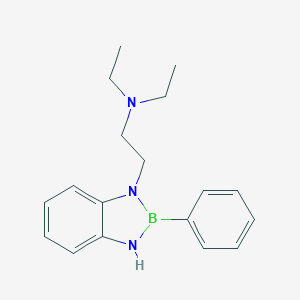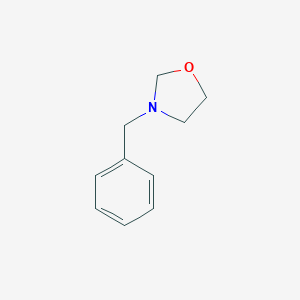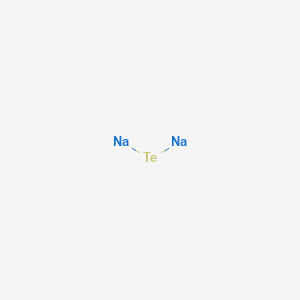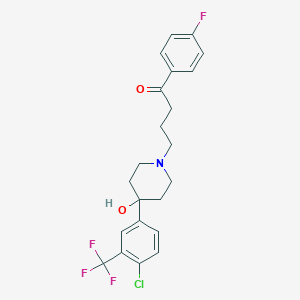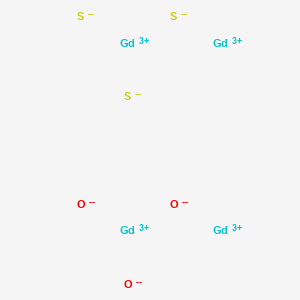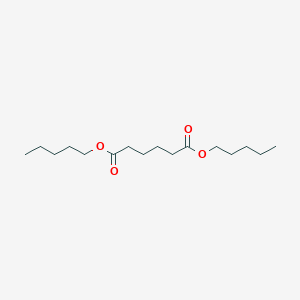
Bis(2-chloroethyl) 2-methylidenebutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) 2-methylidenebutanedioate, commonly known as Chlorambucil, is a chemotherapy drug that is used to treat various types of cancer, including leukemia, lymphoma, and multiple myeloma. It belongs to the class of alkylating agents, which work by damaging the DNA of cancer cells, preventing them from dividing and multiplying.
Mecanismo De Acción
Chlorambucil works by damaging the DNA of cancer cells, preventing them from dividing and multiplying. It forms covalent bonds with the DNA molecule, causing cross-linking between the strands. This cross-linking interferes with DNA replication and transcription, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Chlorambucil has a number of biochemical and physiological effects on the body. It can cause bone marrow suppression, leading to a decrease in the production of red and white blood cells. It can also cause nausea, vomiting, and diarrhea, as well as damage to the liver and kidneys. In addition, it can increase the risk of infection and bleeding.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorambucil is a useful tool for studying the effects of DNA damage on cancer cells. It can be used in vitro to study the mechanisms of action of chemotherapy drugs and to test the efficacy of new drugs. However, it has limitations in terms of its toxicity and specificity. It can cause damage to healthy cells as well as cancer cells, and it may not be effective against all types of cancer.
Direcciones Futuras
There are several directions for future research on Chlorambucil. One area of interest is the development of new drugs that are more specific and less toxic than Chlorambucil. Another area is the study of the mechanisms of resistance to Chlorambucil and other chemotherapy drugs. Finally, there is a need for more research on the long-term effects of chemotherapy on cancer survivors, including the risk of secondary cancers and other health problems.
Métodos De Síntesis
Chlorambucil can be synthesized by reacting 2-chloroethylamine hydrochloride with diethyl 2-methylidenebutanedioate in the presence of sodium hydroxide. The reaction yields Chlorambucil as a white crystalline solid with a melting point of 41-43°C.
Aplicaciones Científicas De Investigación
Chlorambucil has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of chronic lymphocytic leukemia, Hodgkin's lymphoma, and non-Hodgkin's lymphoma. It is also used in combination with other chemotherapy drugs to treat multiple myeloma.
Propiedades
Número CAS |
13401-96-2 |
|---|---|
Nombre del producto |
Bis(2-chloroethyl) 2-methylidenebutanedioate |
Fórmula molecular |
C9H12Cl2O4 |
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
bis(2-chloroethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H12Cl2O4/c1-7(9(13)15-5-3-11)6-8(12)14-4-2-10/h1-6H2 |
Clave InChI |
KGISSZJZXPWHMQ-UHFFFAOYSA-N |
SMILES |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
SMILES canónico |
C=C(CC(=O)OCCCl)C(=O)OCCCl |
Otros números CAS |
13401-96-2 |
Sinónimos |
bis(2-chloroethyl) 2-methylidenebutanedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



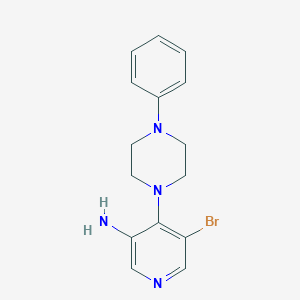
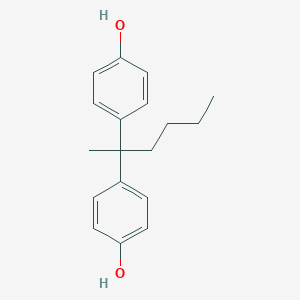
![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)
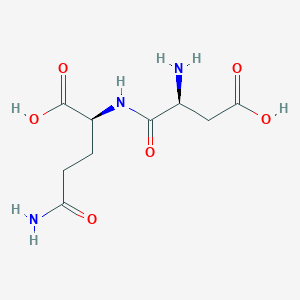
![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)
